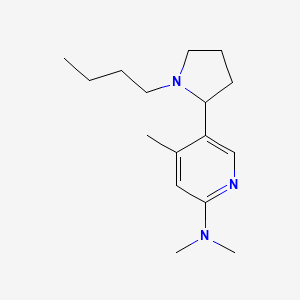
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which are substituted with various functional groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursors. One common method involves the alkylation of pyrrolidine with butyl halides under basic conditions to form 1-butylpyrrolidine. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvents such as ethanol or methanol are commonly used, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
化学反应分析
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridines.
科学研究应用
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of certain enzymes and receptors.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
相似化合物的比较
Similar Compounds
- 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 5-(1-Butylpyrrolidin-2-yl)-1H-indole
Uniqueness
Compared to similar compounds, 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine has unique structural features that confer distinct chemical properties. For example, the presence of the N,N,4-trimethyl groups on the pyridine ring can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific research applications.
属性
分子式 |
C16H27N3 |
|---|---|
分子量 |
261.41 g/mol |
IUPAC 名称 |
5-(1-butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-5-6-9-19-10-7-8-15(19)14-12-17-16(18(3)4)11-13(14)2/h11-12,15H,5-10H2,1-4H3 |
InChI 键 |
RFGUTEPEQPDFGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCCC1C2=CN=C(C=C2C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)

![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)

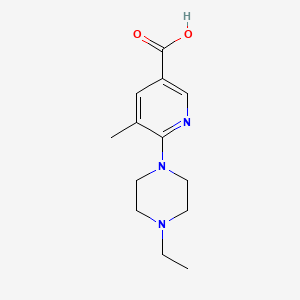
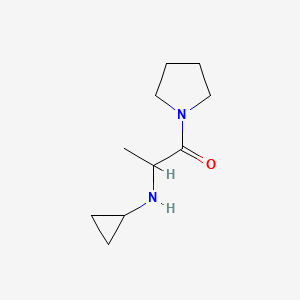


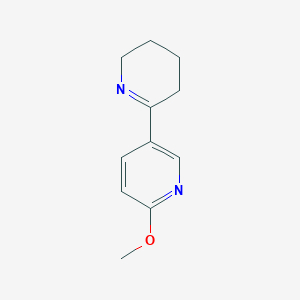
![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)

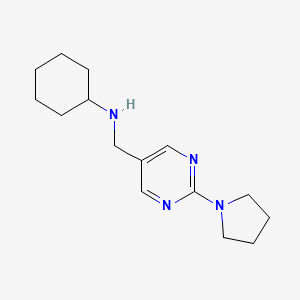
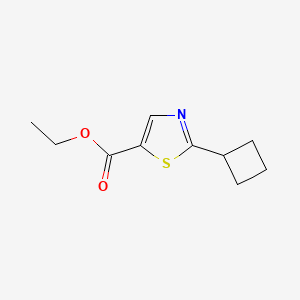
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)
